An In-depth Technical Guide to 3-(2-furyl)benzoic acid (CAS: 35461-99-5)
An In-depth Technical Guide to 3-(2-furyl)benzoic acid (CAS: 35461-99-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-furyl)benzoic acid, with the CAS number 35461-99-5, is a biaryl carboxylic acid that incorporates both a benzene and a furan ring system. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by furan- and benzoic acid-containing compounds. Furan derivatives are known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Similarly, benzoic acid and its derivatives are prevalent in numerous therapeutic agents and serve as versatile scaffolds in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-(2-furyl)benzoic acid, with a focus on experimental details and data presentation for a scientific audience.
Chemical and Physical Properties
3-(2-furyl)benzoic acid is a solid at room temperature with a molecular weight of 188.18 g/mol . Its chemical structure and key properties are summarized in the tables below.[1][2]
| Property | Value | Reference |
| CAS Number | 35461-99-5 | [1] |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| IUPAC Name | 3-(furan-2-yl)benzoic acid | |
| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=CO2 | [1] |
| Purity | Typically ≥97% (commercial samples) | [1] |
| Appearance | Solid | |
| Storage | Store at 4°C, sealed and dry | [1][2] |
Computed Physicochemical Data
The following table presents computed physicochemical properties that are valuable in drug discovery and development for predicting the pharmacokinetic profile of a compound.[1]
| Property | Value | Reference |
| TPSA (Topological Polar Surface Area) | 50.44 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.6448 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis
The synthesis of 3-(2-furyl)benzoic acid can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a highly effective and widely used method for the formation of C-C bonds between aryl and heteroaryl moieties.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol is a generalized procedure adapted from literature for the synthesis of biaryl compounds and can be optimized for the specific synthesis of 3-(2-furyl)benzoic acid.[3]
Materials:
-
3-Bromobenzoic acid (or other suitable aryl halide)
-
2-Furanylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos or JohnPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., dioxane/water, THF/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 3-bromobenzoic acid (1.0 eq.), 2-furanylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to a temperature between 80 °C and 110 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(2-furyl)benzoic acid.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the synthesis of 3-(2-furyl)benzoic acid via Suzuki-Miyaura coupling.
Biological Activity
While specific biological data for 3-(2-furyl)benzoic acid is not extensively reported in publicly available literature, research on structurally similar compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, provides insights into its potential antimicrobial properties.
Antimicrobial Activity of Structurally Related Compounds
A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated their antimicrobial activity against various pathogens. These compounds were found to inhibit the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL.[4][5] Furthermore, a minimum inhibitory concentration (MIC) of 128 µg/mL was observed for most of the tested compounds against the Gram-positive bacterium Staphylococcus aureus.[4] These findings suggest that the 3-(furan-2-yl)aryl acid scaffold may be a promising starting point for the development of new antimicrobial agents.
Table: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives
| Microorganism | Activity Concentration/MIC | Reference |
| Candida albicans | 64 µg/mL | [4][5] |
| Staphylococcus aureus | 128 µg/mL | [4] |
| Escherichia coli | Inhibition observed | [4][5] |
Plausible Mechanism of Action
The precise mechanism of action for 3-(2-furyl)benzoic acid is not yet elucidated. However, based on the known activities of furan and benzoic acid derivatives, several hypotheses can be proposed. The mechanism of action for benzoic acid and its derivatives often involves the disruption of cellular processes through their acidic nature, interactions with enzymes, or membrane disruption.[6] In the context of antimicrobial activity, these compounds may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication. The furan moiety, being an electron-rich aromatic system, can participate in various interactions with biological macromolecules.
Diagram: Potential Antimicrobial Mechanisms
Caption: Plausible mechanisms of antimicrobial action for 3-(2-furyl)benzoic acid.
Conclusion and Future Directions
3-(2-furyl)benzoic acid is a readily accessible compound with potential for further investigation in drug discovery and materials science. While detailed biological studies on this specific molecule are limited, the known activities of its structural analogues suggest that it may possess valuable antimicrobial properties. Future research should focus on the development of optimized and scalable synthetic routes, comprehensive evaluation of its biological activity against a broader panel of pathogens, and elucidation of its precise mechanism of action. Such studies will be crucial in determining the therapeutic potential of 3-(2-furyl)benzoic acid and its derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 35461-99-5 | 3-(Furan-2-yl)benzoic acid - Synblock [synblock.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
